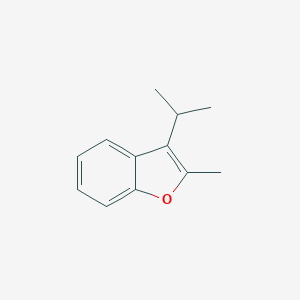

3-Isopropyl-2-methylbenzofuran

Description

3-Isopropyl-2-methylbenzofuran (CAS 92013-10-0) is a substituted benzofuran derivative with a methyl group at position 2 and an isopropyl group at position 3 of the fused benzofuran ring system. Benzofurans are heterocyclic compounds known for their biological relevance and structural versatility in medicinal and materials chemistry. The compound’s molecular formula is C₁₂H₁₄O, with a molecular weight of 174.24 g/mol [12].

Properties

CAS No. |

160875-30-9 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-methyl-3-propan-2-yl-1-benzofuran |

InChI |

InChI=1S/C12H14O/c1-8(2)12-9(3)13-11-7-5-4-6-10(11)12/h4-8H,1-3H3 |

InChI Key |

QDVBMICXXRKLGB-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2O1)C(C)C |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C(C)C |

Synonyms |

Benzofuran,2-methyl-3-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key structural analogues differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis based on crystallographic, synthetic, and physicochemical

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Interactions |

|---|---|---|---|---|---|

| 3-Isopropyl-2-methylbenzofuran | 3-isopropyl, 2-methyl | Benzofuran core | C₁₂H₁₄O | 174.24 | Limited crystallographic data in evidence; inferred planar benzofuran ring [12]. |

| 5-Isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran | 5-isopropyl, 2-methyl, 3-SO₂Ph | Sulfonyl, benzofuran | C₁₈H₁₈O₃S | 314.38 | Dihedral angle: 79.37° (benzene vs. benzofuran); π–π stacking (3.762 Å) [9]. |

| 2-(5-Isopropyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | 5-isopropyl, 3-SMe, 2-CH₂COOH | Sulfanyl, acetic acid | C₁₅H₁₆O₃S | 292.35 | Planar benzofuran (deviation ≤0.011 Å); O–H⋯O H-bonds, π–π interactions (3.430 Å) [3]. |

| Isopropyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate | 5-Cl, 3-SOCH₃, 2-CH₂COOⁱPr | Sulfinyl, ester | C₁₄H₁₅ClO₄S | 314.77 | Triclinic crystal system; C–H⋯π and π–π interactions [10]. |

Crystallographic and Intermolecular Interactions

- 5-Isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran : The sulfonyl group introduces steric bulk, leading to a large dihedral angle (79.37°) between the benzofuran and phenyl rings. Crystal packing is stabilized by π–π stacking (3.762 Å) and C–H⋯π interactions [9].

- 2-(5-Isopropyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid : The carboxylic acid group facilitates dimerization via O–H⋯O hydrogen bonds, while π–π interactions between furan rings (3.430 Å) enhance stability [3].

- Sulfinyl vs. Sulfonyl Analogues : Sulfinyl derivatives (e.g., ) exhibit reduced symmetry compared to sulfonyl analogues, influencing crystal packing and intermolecular interactions [10].

Physicochemical Properties

- Planarity : The benzofuran core remains planar (mean deviation ≤0.011 Å) across derivatives, but substituents like sulfonyl groups induce torsional strain [9].

- Hydrogen Bonding : Carboxylic acid and ester functionalities dominate intermolecular interactions, whereas sulfonyl/sulfinyl groups rely on π–π and C–H⋯π interactions [10].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.